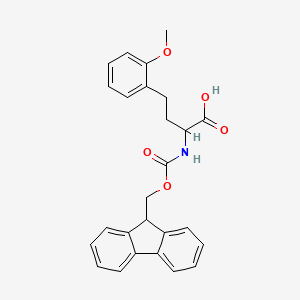

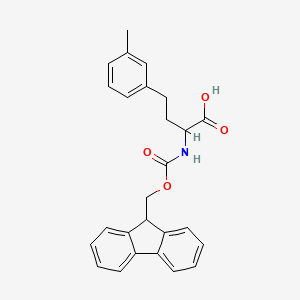

N-Fmoc-3-methyl-D-homophenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Fmoc-3-méthyl-D-homophénylalanine : est un dérivé de l'acide aminé phénylalanine. Il se caractérise par la présence d'un groupe protecteur fluorenylméthyloxycarbonyle (Fmoc) lié au groupe amino et d'un groupe méthyle en position 3 du cycle phényle. Ce composé est couramment utilisé dans la synthèse peptidique en raison de sa stabilité et de la facilité de suppression du groupe Fmoc dans des conditions légèrement basiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la N-Fmoc-3-méthyl-D-homophénylalanine implique généralement les étapes suivantes :

Protection du groupe amino : Le groupe amino de la 3-méthyl-D-homophénylalanine est protégé à l'aide du groupe Fmoc. Ceci est réalisé en faisant réagir l'acide aminé avec du Fmoc-Cl (chlorure de fluorenylméthyloxycarbonyle) en présence d'une base telle que le carbonate de sodium.

Purification : Le produit est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour obtenir la N-Fmoc-3-méthyl-D-homophénylalanine pure

Méthodes de production industrielle : Les méthodes de production industrielle de la N-Fmoc-3-méthyl-D-homophénylalanine sont similaires à la synthèse en laboratoire, mais elles sont mises à l'échelle pour prendre en compte des quantités plus importantes. Le processus implique :

Synthèse en vrac : Réactions à grande échelle à l'aide de réacteurs industriels.

Purification : Techniques de purification à l'échelle industrielle telles que la chromatographie à grande échelle ou la cristallisation.

Contrôle qualité : Des mesures rigoureuses de contrôle qualité pour garantir la pureté et la constance du produit

Analyse Des Réactions Chimiques

Types de réactions : La N-Fmoc-3-méthyl-D-homophénylalanine subit diverses réactions chimiques, notamment :

Déprotection : Le groupe Fmoc peut être éliminé dans des conditions légèrement basiques à l'aide de réactifs tels que la pipéridine.

Réactions de couplage : Il peut participer à des réactions de couplage peptidique pour former des liaisons peptidiques avec d'autres acides aminés ou peptides

Réactifs et conditions courants :

Déprotection : La pipéridine dans le DMF (diméthylformamide) est couramment utilisée pour la déprotection du Fmoc.

Couplage : Des réactifs tels que le HBTU (hexafluorophosphate de O-benzotriazole-N,N,N',N'-tétraméthyluronium) et le DIPEA (N,N-diisopropyléthylamine) sont utilisés pour les réactions de couplage peptidique

Produits majeurs : Les produits majeurs formés à partir de ces réactions comprennent les acides aminés et les peptides déprotégés, selon les conditions réactionnelles et les réactifs spécifiques utilisés .

Applications De Recherche Scientifique

Chimie : La N-Fmoc-3-méthyl-D-homophénylalanine est largement utilisée dans la synthèse des peptides et des peptidomimétiques. Elle sert de brique élémentaire dans la synthèse peptidique en phase solide (SPPS) en raison de sa stabilité et de la facilité de déprotection .

Biologie : En recherche biologique, ce composé est utilisé pour étudier les interactions protéine-protéine et les interactions enzyme-substrat. Il est également utilisé dans le développement de médicaments et d'agents thérapeutiques à base de peptides .

Médecine : La N-Fmoc-3-méthyl-D-homophénylalanine est utilisée dans le développement de produits pharmaceutiques à base de peptides. Elle est impliquée dans la synthèse de médicaments peptidiques qui ciblent des protéines ou des enzymes spécifiques dans l'organisme .

Industrie : Dans le secteur industriel, ce composé est utilisé dans la production de matériaux et de revêtements à base de peptides. Il est également utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques pour diverses applications .

Mécanisme d'action

Le mécanisme d'action de la N-Fmoc-3-méthyl-D-homophénylalanine implique son rôle de brique élémentaire dans la synthèse peptidique. Le groupe Fmoc protège le groupe amino pendant la synthèse, empêchant les réactions secondaires indésirables. Une fois que la séquence peptidique souhaitée est assemblée, le groupe Fmoc est éliminé pour révéler le groupe amino libre, permettant des réactions ou des modifications ultérieures .

Mécanisme D'action

The mechanism of action of N-Fmoc-3-methyl-D-homophenylalanine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to reveal the free amino group, allowing further reactions or modifications .

Comparaison Avec Des Composés Similaires

Composés similaires :

N-Fmoc-D-homophénylalanine : Structure similaire, mais sans groupe méthyle en position 3.

N-Fmoc-L-phénylalanine : Structure similaire, mais avec une stéréochimie différente et sans groupe méthyle.

N-Fmoc-3-méthyl-L-homophénylalanine : Structure similaire, mais avec une stéréochimie différente

Unicité : La N-Fmoc-3-méthyl-D-homophénylalanine est unique en raison de la présence du groupe méthyle en position 3 et de la configuration D. Ces caractéristiques peuvent influencer la réactivité du composé et ses interactions dans la synthèse peptidique et les applications biologiques .

Propriétés

Formule moléculaire |

C26H25NO4 |

|---|---|

Poids moléculaire |

415.5 g/mol |

Nom IUPAC |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylphenyl)butanoic acid |

InChI |

InChI=1S/C26H25NO4/c1-17-7-6-8-18(15-17)13-14-24(25(28)29)27-26(30)31-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-12,15,23-24H,13-14,16H2,1H3,(H,27,30)(H,28,29) |

Clé InChI |

ACGCQDJLKBTGTG-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate](/img/structure/B12307535.png)

![5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B12307542.png)

![rac-(3aR,6aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid, cis](/img/structure/B12307571.png)